A Technical Guide to the Spectral Analysis of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid
A Technical Guide to the Spectral Analysis of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid
This guide provides an in-depth analysis of the spectral data for 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. The structural complexity and functional group arrangement of this molecule give rise to a unique spectral signature. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy characteristics.
Molecular Structure and Spectroscopic Overview
2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid possesses a rigid heterocyclic core with multiple substituents that influence its electronic and chemical properties. The molecular formula is C₁₇H₁₂BrNO₂ with a molecular weight of approximately 358.19 g/mol .[1] A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its behavior in various chemical and biological systems.
The following sections will delve into the specific spectral data, providing both the expected and observed values based on available information and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the quinoline and bromophenyl rings, the methyl group, and the carboxylic acid proton.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.2 - 8.6 | Multiplet | 8H | Aromatic protons (quinoline and bromophenyl rings) |
| ~2.5 - 2.7 | Singlet | 3H | Methyl group (-CH₃) |
Interpretation and Causality:
The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding. The aromatic protons on both the quinoline and bromophenyl rings will resonate in the range of δ 7.2–8.6 ppm.[1] The complexity of this region arises from the various electronic environments and spin-spin coupling between adjacent protons. Protons on the quinoline ring, particularly those adjacent to the nitrogen atom, are expected to be more deshielded and appear further downfield. The methyl group at the 8-position of the quinoline ring is anticipated to be a singlet in the upfield region of the aromatic spectrum, around δ 2.5–2.7 ppm.[1]
Experimental Protocol for ¹H NMR:
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
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Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[2]
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Data Acquisition:
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Tune and shim the probe to optimize the magnetic field homogeneity.
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Acquire a standard one-dimensional proton spectrum using a pulse sequence with a 90° pulse angle.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).
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Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity of the protons.
Workflow for ¹H NMR Data Acquisition and Analysis:
Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~167 - 169 | Carboxylic acid carbon (C=O) |
| ~120 - 150 | Aromatic and quinoline carbons |
| ~120 - 135 | Brominated phenyl carbons |
| ~17 - 25 | Methyl carbon (-CH₃) |
Interpretation and Causality:
The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between δ 167–169 ppm.[1] The numerous aromatic carbons of the quinoline and bromophenyl rings will appear in the δ 120-150 ppm range. The carbon atom attached to the bromine is expected to have a chemical shift influenced by the halogen's electronegativity and will be within the δ 120–135 ppm range.[1] The methyl carbon, being an sp³ hybridized carbon, will resonate at a much higher field, typically in the δ 17-25 ppm range.
Experimental Protocol for ¹³C NMR:
The protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters:
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Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required due to the lower natural abundance of ¹³C.
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Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
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Data Acquisition:
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A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
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A wider spectral width (e.g., 0-220 ppm) is necessary.
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A longer acquisition time and a greater number of scans are required to obtain a good signal-to-noise ratio.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 358.0124 |
| [M-H]⁻ | 356.0028 |
Interpretation and Causality:
High-resolution mass spectrometry (HRMS) is expected to show the protonated molecule [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This isotopic signature is a key identifier for bromine-containing compounds. Fragmentation patterns in the mass spectrum can provide further structural information.
Experimental Protocol for Mass Spectrometry:
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Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is ideal.
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Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule, typically in positive or negative ion mode.
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Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
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Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of bromine.
Workflow for Mass Spectrometry Analysis:
Caption: A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 1720-1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=C and C=N stretches (aromatic rings) |
| 750-650 | Strong | C-Br stretch |
Interpretation and Causality:
The IR spectrum is expected to be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3] A strong, sharp peak between 1720-1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[1] The aromatic C=C and C=N stretching vibrations will appear as a series of bands around 1600 cm⁻¹. A strong absorption in the fingerprint region, between 750-650 cm⁻¹, can be attributed to the C-Br stretching vibration.[1]
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:
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Acquire a background spectrum of the empty ATR crystal or the KBr pellet.
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Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
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Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectral analysis of 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid through NMR, MS, and IR spectroscopy provides a detailed and validated structural confirmation. The characteristic signals in each spectrum, from the proton and carbon environments in NMR to the molecular weight and isotopic pattern in MS, and the functional group vibrations in IR, collectively form a unique fingerprint for this molecule. This guide provides the foundational knowledge and experimental considerations for researchers working with this and structurally related compounds, ensuring accurate identification and characterization.
References
- Vulcanchem. (n.d.). 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid.
- Li, Y., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.
- University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.
